(2E)-2-(4-chlorophenyl)-3-[3,4-diethoxy-5-(prop-2-en-1-yl)phenyl]prop-2-enenitrile
Overview
Description
(2E)-2-(4-chlorophenyl)-3-[3,4-diethoxy-5-(prop-2-en-1-yl)phenyl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a chlorophenyl group, and a diethoxy-substituted phenyl group
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorophenyl)-3-[3,4-diethoxy-5-(prop-2-en-1-yl)phenyl]prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and diethoxyphenyl precursors.
Formation of the Conjugated System: The key step involves the formation of the conjugated system through a Knoevenagel condensation reaction. This reaction typically uses a base such as piperidine or pyridine as a catalyst.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling hazardous reagents like cyanides.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Sodium methoxide (NaOCH3) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[3,4-diethoxy-5-(prop-2-en-1-yl)phenyl]prop-2-enenitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The conjugated system allows for interactions with biological macromolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile: Lacks the diethoxy and prop-2-en-1-yl groups.
(2E)-2-(4-bromophenyl)-3-[3,4-diethoxy-5-(prop-2-en-1-yl)phenyl]prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of both diethoxy and prop-2-en-1-yl groups in (2E)-2-(4-chlorophenyl)-3-[3,4-diethoxy-5-(prop-2-en-1-yl)phenyl]prop-2-enenitrile makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3,4-diethoxy-5-prop-2-enylphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-4-7-18-12-16(14-21(25-5-2)22(18)26-6-3)13-19(15-24)17-8-10-20(23)11-9-17/h4,8-14H,1,5-7H2,2-3H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCORDLJUSHWCF-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)CC=C)C=C(C#N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)CC=C)/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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